Monoamine Oxidase (MAO) Inhibition Profile: 1,4-NQ Lacks the MAO-B Selectivity of Menadione
In a direct head-to-head enzymatic comparison, 1,4-NQ (Ki = 1.4 µM for MAO-B, Ki = 7.7 µM for MAO-A) exhibits only ~5.5-fold selectivity for MAO-B, whereas menadione (2-methyl-1,4-NQ) demonstrates a pronounced 60-fold selectivity (MAO-B Ki = 0.4 µM vs. MAO-A Ki = 26 µM) [1]. This demonstrates that the single methyl substituent in menadione critically enhances MAO-B binding affinity and selectivity. Researchers seeking a non-selective MAO inhibitor scaffold or a baseline comparator for structure-activity studies should procure the unsubstituted 1,4-NQ, not menadione.
| Evidence Dimension | MAO-B vs. MAO-A Selectivity (Ki ratio) |
|---|---|
| Target Compound Data | MAO-B Ki = 1.4 µM; MAO-A Ki = 7.7 µM; Selectivity Ratio ~5.5 |
| Comparator Or Baseline | Menadione (2-methyl-1,4-NQ): MAO-B Ki = 0.4 µM; MAO-A Ki = 26 µM; Selectivity Ratio = 60 |
| Quantified Difference | 60-fold vs. 5.5-fold selectivity |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine substrate; spectrophotometric assay |
Why This Matters
This data proves that substituting 1,4-NQ with menadione in MAO studies will yield a false positive for MAO-B selectivity and altered potency, directly impacting experimental conclusions.
- [1] Coelho Cerqueira E, Netz PA, Diniz C, Petry do Canto V, Follmer C. Molecular insights into human monoamine oxidase (MAO) inhibition by 1,4-naphthoquinone: evidences for menadione (vitamin K3) acting as a competitive and reversible inhibitor of MAO. Bioorg Med Chem. 2011;19(24):7416-24. PMID: 22071524. View Source
